4-Biphenylcarboxylic acid hydrazide
Overview
Description
4-Biphenylcarboxylic acid hydrazide is a chemical compound that is part of a broader class of biphenyl derivatives. These compounds are characterized by a biphenyl core structure, which consists of two benzene rings connected by a single bond, with various functional groups attached. The hydrazide group in 4-biphenylcarboxylic acid hydrazide is a result of the substitution of the hydrazine moiety at the carboxylic acid terminal of the biphenyl structure. This functional group is known for its utility in various chemical synthesis and modification processes, particularly in the field of protein chemical synthesis .
Synthesis Analysis
The synthesis of biphenyl derivatives, including 4-biphenylcarboxylic acid hydrazide, often involves multi-step organic reactions. For instance, the synthesis of biphenyl-4,4'-diacetic acid, a related compound, is achieved through a three-stage organic strategy, which includes reactions such as esterification, Friedel-Crafts acetylation, and hydrolysis . Similarly, the synthesis of 4-biphenylcarboxylic acid hydrazide would likely involve the initial formation of the biphenyl core followed by the introduction of the carboxylic acid and subsequent conversion to the hydrazide form. The synthesis of related compounds has been reported to involve steps like benzylation under phase transfer catalysis (PTC) and catalytic hydrogenolysis .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the biphenyl core, and the presence of additional functional groups influences the overall molecular geometry and properties. For example, the compound biphenyl-4,4'-diacetic acid crystallizes in the monoclinic P21/c space group, with intermolecular hydrogen bonding observed between the carboxylic groups . The introduction of a hydrazide group would similarly affect the molecular structure, potentially facilitating additional hydrogen bonding and altering the compound's crystal packing.
Chemical Reactions Analysis
Biphenyl derivatives, including those with hydrazide groups, can participate in various chemical reactions. The hydrazide functionality is particularly versatile, serving as a precursor to thioesters and enabling efficient native chemical ligation in protein synthesis . Additionally, biphenyl carboxylic acid hydrazides can react with aromatic aldehydes to form substituted benzylidene-hydrazides, which are important intermediates in the synthesis of pharmacologically active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, biphenyl-4,4'-diacetic acid demonstrates considerable thermal stability, as evidenced by thermogravimetric analysis . The presence of a hydrazide group in 4-biphenylcarboxylic acid hydrazide would contribute to its reactivity and potentially its stability under certain conditions. The spectroscopic characteristics of these compounds, such as their infrared (IR) and nuclear magnetic resonance (NMR) spectra, are key to confirming their structures and understanding their properties .
Scientific Research Applications
Antimicrobial Activity : Biphenyl-4-carboxylic acid hydrazide-hydrazones exhibit significant antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungal strains (Deep et al., 2010).
Synthesis of Novel Compounds : It serves as a precursor in the synthesis of novel compounds with potential applications in various fields. For example, it is used in the synthesis of novel Biphenyl 4-Carboxylic Acid derivatives (Patel, Malik, & Bhatt, 2009).
Analgesic and Anti-inflammatory Activity : Derivatives of 4-Biphenylcarboxylic acid hydrazide have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities (Deep et al., 2012).
Psychotropic Drug Development : In the field of psychopharmacology, derivatives of 4-Biphenylcarboxylic acid hydrazide have been explored for their tranquilizing, anti-alcohol, antidepressant, and antiepileptic properties (Semina et al., 2016).
Corrosion Inhibition : Thiazole based pyridine derivatives of 4-Biphenylcarboxylic acid hydrazide have been studied as potential corrosion inhibitors for mild steel in acidic media, showing promising results (Chaitra et al., 2016).
Protein and Peptide Analysis : It has been used in the hydrazinolysis of proteins and peptides, a method for characterizing carboxyl-terminal amino acids in proteins (Akabori, Ohno, & Narita, 1952).
Urease Inhibition : Novel derivatives of 4-Biphenylcarboxylic acid hydrazide have been synthesized and evaluated as potent urease inhibitors, which could have implications in various biomedical applications (Ahmad et al., 2022).
Safety And Hazards
4-Biphenylcarboxylic acid hydrazide is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
properties
IUPAC Name |
4-phenylbenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-15-13(16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUAQXSDDNDOTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171871 | |
Record name | (1,1'-Biphenyl)-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylcarboxylic acid hydrazide | |
CAS RN |
18622-23-6 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18622-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Phenylbenzhydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018622236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18622-23-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234750 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Biphenyl)-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-biphenyl]-4-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.577 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-PHENYLBENZHYDRAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O3JS9TPA9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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